4-クロロ-6-(メトキシメチル)ピリミジン

概要

説明

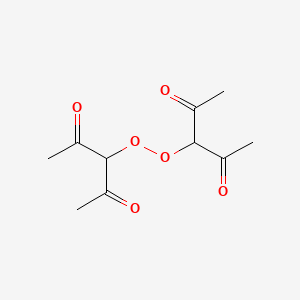

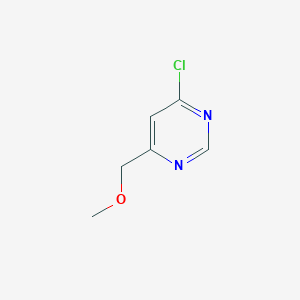

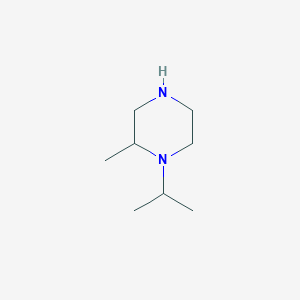

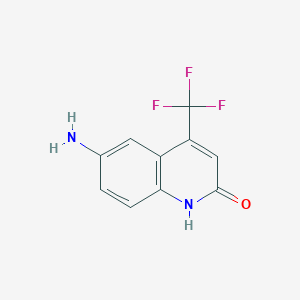

4-Chloro-6-(methoxymethyl)pyrimidine is a chemical compound with the CAS Number: 3122-84-7. It has a molecular weight of 158.59 and its IUPAC name is 4-chloro-6-(methoxymethyl)pyrimidine .

Molecular Structure Analysis

The InChI code for 4-Chloro-6-(methoxymethyl)pyrimidine is 1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Chloro-6-(methoxymethyl)pyrimidine is a solid at room temperature. Its physical form, molecular weight, and other properties are consistent with its molecular structure .科学的研究の応用

有機合成

4-クロロ-6-(メトキシメチル)ピリミジンは、有機合成における原料として使用されます 。これは、さまざまな他の化合物を生成するために使用でき、より複雑な分子の合成におけるビルディングブロックとして役立ちます。

医薬品

この化合物は、医薬品業界でも中間体として使用されます 。これは、薬物の合成に使用でき、新規医薬品の開発に貢献します。

農薬

農薬分野では、4-クロロ-6-(メトキシメチル)ピリミジンは、殺虫剤、除草剤、その他の農業用化学品の製造における中間体として使用できます 。

染料

これは、染料の製造にも使用されます 。この化合物は、特定の特性を持つ染料を作成するために使用でき、繊維やその他の材料の着色に貢献します。

材料科学

材料科学では、この化合物は、特定の特性を持つ新規材料の開発に使用できます 。その独特の構造は、得られる材料の特性に貢献できます。

化学合成

4-クロロ-6-(メトキシメチル)ピリミジンは、化学合成に使用できます 。これは、さまざまな化学反応における試薬または触媒として役立ち、幅広い化学物質の生産に貢献します。

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

将来の方向性

While specific future directions for 4-Chloro-6-(methoxymethyl)pyrimidine are not mentioned in the available resources, pyrimidine derivatives continue to be a focus of research due to their wide range of biological and pharmacological activities . They are particularly of interest in the development of new anticancer drugs .

生化学分析

Biochemical Properties

It is known that pyrimidine derivatives play a crucial role in various biochemical reactions

Metabolic Pathways

It is known that pyrimidine metabolism plays a crucial role in various biological processes , but the specific involvement of 4-Chloro-6-(methoxymethyl)pyrimidine in these pathways remains to be determined.

特性

IUPAC Name |

4-chloro-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOQUMTZWQEHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558750 | |

| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-84-7 | |

| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)

![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)